Oxalic acid

描述

Ubiquitous Presence and Significance in Nature

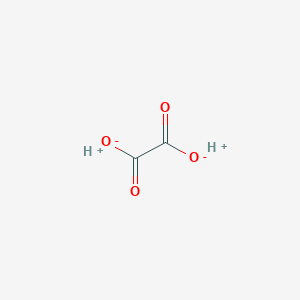

Oxalic acid, a simple dicarboxylic acid with the chemical formula C₂H₂O₄, is a naturally occurring compound found in a wide array of living organisms, including plants, animals, fungi, and bacteria. ontosight.ainih.govmedicalnewstoday.com Its presence is so widespread that it is considered one of the most abundant organic acids in the biosphere. oup.comnih.gov In nature, it can be found as a free acid or more commonly as its salt, oxalate (B1200264), bound to minerals like calcium, potassium, or sodium. nih.govtubitak.gov.tr The significance of this compound in natural systems is multifaceted, playing roles in metabolic processes, nutrient cycling, and interactions between organisms. nih.govresearchgate.net For instance, the decomposition of oxalate by soil microorganisms influences soil pH and contributes to the sequestration of carbon dioxide as calcite (CaCO₃), a process known as the oxalate-carbonate pathway. oup.comoup.com

Multifaceted Physiological Roles across Kingdoms

The physiological functions of this compound are diverse and vary significantly among different biological kingdoms. tubitak.gov.trresearchgate.net Once considered an inert metabolic end-product, it is now understood to be involved in a range of metabolic and developmental processes. tubitak.gov.tr

Plants: Regulation of Growth, Development, and Stress Response

In the plant kingdom, this compound is a key metabolite with a variety of functions essential for survival and adaptation. researchgate.netnih.govacs.org It is involved in the regulation of calcium homeostasis, ion balance, and pH. researchgate.neteuropa.eu this compound also plays a crucial role in plant defense mechanisms against herbivores and pathogens. researchgate.netplos.org High concentrations of oxalates in plant tissues are thought to deter insect foraging. oup.com Furthermore, it is involved in the plant's response to abiotic stresses, such as heavy metal detoxification. researchgate.netnih.gov By chelating toxic metal ions, this compound can reduce their harmful effects on the plant. tandfonline.com Research has also shown that at low concentrations, this compound can induce resistance against fungal pathogens. sisef.orgnih.gov

Microorganisms (Fungi and Bacteria): Metabolic and Environmental Impact

Many species of fungi and some bacteria produce and secrete this compound as a secondary metabolite. nih.govnih.govwikipedia.org In fungi, this compound production is linked to several important functions. It plays a role in pathogenicity for some plant-infecting fungi by acidifying host tissues and sequestering calcium from plant cell walls, which weakens them and facilitates invasion. plos.orgcdnsciencepub.com Fungi also use this compound for nutrient acquisition from the soil by increasing the solubility of metal cations. wikipedia.orgcdnsciencepub.com In the environment, fungal-derived this compound contributes to the weathering of minerals and the formation of calcium oxalate crystals, which can act as a reservoir of calcium. nih.govwikipedia.orgcdnsciencepub.com

Bacteria, on the other hand, are often considered consumers of this compound. nih.govsci-hub.se Certain bacteria, known as oxalotrophic bacteria, can use oxalate as their sole source of carbon and energy. mdpi.com This bacterial degradation of oxalate is a critical component of the oxalate-carbonate pathway, influencing soil pH and carbon cycling. oup.commdpi.com The interaction between oxalate-producing fungi and oxalate-degrading bacteria plays a significant role in various ecosystems. nih.govresearchgate.net

Animals and Humans: Metabolic Pathways and Associated Conditions

In animals and humans, this compound is an end-product of metabolism, primarily synthesized in the liver. europa.eunih.gov The main precursors for endogenous oxalate production are ascorbic acid (vitamin C) and glyoxylate (B1226380). nih.gov While the body produces a significant portion of its oxalate, it is also absorbed from dietary sources. europa.eunih.gov Certain gut bacteria, such as Oxalobacter formigenes, can degrade oxalate, reducing its absorption. wikipedia.orgresearchgate.net

Elevated levels of oxalate in the body can lead to a condition called hyperoxaluria, which is a major risk factor for the formation of kidney stones, as calcium oxalate is the primary component of the most common type of kidney stone. nih.govnih.gov Hyperoxaluria can be caused by genetic disorders (primary hyperoxaluria), which lead to an overproduction of oxalate, or by increased intestinal absorption of dietary oxalate (secondary hyperoxaluria). nih.govnih.gov In severe cases, the deposition of calcium oxalate crystals can occur in various organs and tissues, a condition known as systemic oxalosis. nih.gov

Interactive Data Tables

Table 1: Key Functions of this compound Across Biological Kingdoms

| Kingdom | Key Functions |

|---|---|

| Plants | Calcium regulation, ion balance, pH regulation, defense against herbivores and pathogens, heavy metal detoxification, stress response. researchgate.netnih.goveuropa.euplos.org |

| Fungi | Pathogenicity, nutrient acquisition, mineral weathering, metal detoxification, lignocellulose degradation. nih.govplos.orgwikipedia.orgcdnsciencepub.com |

| Bacteria | Carbon and energy source (oxalotrophy), contribution to the oxalate-carbonate pathway, pH regulation in the environment. oup.comsci-hub.semdpi.com |

| Animals & Humans | Metabolic end-product, role in kidney stone formation, potential involvement in inflammatory processes. europa.eunih.govnih.gov |

Table 2: Precursors of this compound in Human Metabolism

| Precursor | Metabolic Pathway |

|---|---|

| Ascorbic Acid (Vitamin C) | Non-enzymatically broken down into oxalate. nih.gov |

| Glyoxylate | Converted to oxalate by oxidases and dehydrogenases. nih.gov |

| Glycolate (B3277807) | A precursor to glyoxylate. nih.gov |

| Amino Acids (e.g., Glycine, Serine, Hydroxyproline) | Can be metabolized to glyoxylate. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZPKHOEPUJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4, Array, HOOCCOOH | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | oxalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Oxalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025816 | |

| Record name | Oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER., Colorless, odorless powder or granular solid., Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 75 °F (NTP, 1992), 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G, VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER, Water solubility of 220,000 mg/l at 25 °C, 220 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 9-10 (moderate), 14% | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.90 @ 17 DEG/4 °C, ALPHA, 1.9 g/cm³, 1.90 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.001 mmHg at 68 °F (NTP, 1992), 0.54 mm @ 105 °C, <0.001 mmHg | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA, Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. | |

CAS No. |

144-62-7 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E7R5L6H31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RO256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

372 °F (Decomposes) (NTP, 1992), 189.5 °C (DECOMPOSES), 189.5 °C, 372 °F, 215 °F (Sublimes) | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Biosynthesis and Metabolic Pathways of Oxalic Acid

Biosynthesis in Plants

The synthesis of oxalic acid in plants is a highly regulated process influenced by genetic, developmental, and environmental factors. Several key metabolites have been identified as precursors, with glyoxylate (B1226380), L-ascorbic acid, and oxaloacetate being the most significant. tubitak.gov.trresearchgate.net The relative contribution of each pathway can vary between plant species and even different tissues within the same plant.

Precursor Pathways

Three major metabolic routes have been proposed for the biosynthesis of this compound in plants, each originating from a different precursor molecule.

The oxidation of glycolate (B3277807) and glyoxylate is a significant contributor to this compound formation in plants. researchgate.netmdpi.com This pathway is closely linked to photorespiration, a metabolic process that occurs in photosynthetic organisms. nih.gov During photorespiration, glycolate is oxidized to glyoxylate, which can then be further oxidized to oxalate (B1200264). nih.govwikipedia.org Studies have shown that feeding glycolate or glyoxylate to detached leaves can stimulate the accumulation of this compound. nih.gov

The conversion of glyoxylate to oxalate is a key step in this pathway. While several enzymes have been suggested to catalyze this reaction, the primary enzyme implicated is glycolate oxidase. nih.govoup.com This pathway's activity can be influenced by factors that affect photorespiration, such as light intensity and CO2 concentration. nih.gov

L-ascorbic acid (Vitamin C) is a well-established precursor for this compound biosynthesis in many plant species. oup.comresearchgate.net The conversion of ascorbic acid to this compound involves the cleavage of the carbon chain of ascorbic acid. nih.govoup.com Specifically, carbons 1 and 2 of L-ascorbic acid are converted to this compound. nih.govoup.com

Research using radiolabeled L-ascorbic acid has demonstrated its direct incorporation into this compound in various oxalate-accumulating plants, including curly dock, red root pigweed, and rhubarb. oup.com This pathway is particularly significant in specialized cells called crystal idioblasts, where calcium oxalate crystals are formed. nih.govoup.com Studies have shown that these idioblasts can independently synthesize this compound from ascorbic acid. nih.govoup.com

The hydrolysis of oxaloacetate represents a third pathway for this compound biosynthesis. researchgate.netwikipedia.org In this pathway, oxaloacetate, an intermediate of the citric acid cycle, is cleaved to produce oxalate and acetate. nih.govresearchgate.net An enzyme, oxaloacetate acetylhydrolase, is thought to catalyze this reaction. mdpi.com

This pathway provides a link between primary carbon metabolism and this compound synthesis. Evidence for this pathway has been found in tissues of red beet and spinach, where labeled compounds from the tricarboxylic acid cycle were incorporated into oxalate. nih.gov

Key Enzymes and Their Regulation

The biosynthesis of this compound is regulated by the activity of several key enzymes. These enzymes control the rate of conversion of precursors to this compound and are subject to various regulatory mechanisms.

Glycolate oxidase (GLO) is a pivotal enzyme in the glyoxylate/glycolate pathway of this compound biosynthesis. mdpi.comoup.com It is primarily located in the peroxisomes and is a flavin mononucleotide (FMN)-containing protein. nih.gov GLO catalyzes the oxidation of glycolate to glyoxylate and can further catalyze the oxidation of glyoxylate to oxalate. oup.comnih.gov

The expression and activity of GLO can be influenced by various factors. For instance, in spinach, higher expression levels of SoGLO genes were correlated with increased oxalate concentrations. mdpi.com The activity of GLO is also linked to the production of hydrogen peroxide (H₂O₂), a key signaling molecule in plants. oup.comnih.govresearchgate.net The regulation of GLO is complex, involving transcriptional control and potential modulation by other cellular components like salicylic acid, which can impact the interaction between GLO and catalase. oup.com While GLO is a key enzyme, some studies in rice suggest that oxalate accumulation and its regulation might be independent of GLO activity under certain conditions, indicating the involvement of alternative pathways or regulatory mechanisms. oup.com

Isocitrate Lyase (ICL)

Isocitrate lyase (ICL) is a crucial enzyme within the glyoxylate cycle, a metabolic pathway that serves as an alternative to the tricarboxylic acid (TCA) cycle. The primary function of ICL is to catalyze the cleavage of isocitrate into two smaller molecules: succinate (B1194679) and glyoxylate. This reaction effectively bypasses the two decarboxylation steps present in the TCA cycle.

In the context of this compound formation, the glyoxylate produced by ICL can be a direct precursor. The activity of ICL is pivotal in metabolic systems that support oxalate biosynthesis, particularly in fungi and plants where the glyoxylate cycle is active. In certain wood-rotting fungi, ICL is a key component of a metabolic coupling between the TCA and glyoxylate cycles that is geared towards the high-yield production of this compound.

Oxaloacetase (OAH)

Oxaloacetase (OAH), systematically known as oxaloacetate acetylhydrolase, is an enzyme that directly produces oxalate through the hydrolysis of oxaloacetate. The reaction involves oxaloacetate and water as substrates, yielding oxalate and acetate as products.

This enzyme provides a direct route for oxalate synthesis from an intermediate of the TCA cycle. OAH activity has been identified as a key mechanism for this compound production in various fungi and bacteria. For instance, in the wood-rotting basidiomycete Fomitopsis palustris, OAH works in concert with isocitrate lyase in a metabolic system that efficiently converts glucose into this compound. Similarly, this enzyme is responsible for the accumulation of this compound in bacteria such as Streptomyces cattleya.

Genetic Basis of Oxalate Accumulation

Studies in spinach have provided insights into the specific genes involved. For example, the expression levels of genes encoding for the enzyme glycolate oxidase (GLO) have been shown to correlate with higher concentrations of oxalate. This indicates that the regulation of gene expression is a key factor in determining the extent of oxalate accumulation. The intricate control over biomineralization suggests that multiple genes are involved in the machinery for calcium uptake, this compound synthesis, and the regulation of crystal growth.

Biosynthesis in Fungi

Fungi, especially those involved in wood decay, are prolific producers of this compound. The biosynthesis in these organisms is characterized by highly efficient metabolic pathways.

Metabolic Mechanisms and Enzyme Activities

In many fungi, such as the brown-rot fungus Fomitopsis palustris, this compound production is a primary metabolic process. Glucose consumed by the fungus is not fully oxidized to carbon dioxide via the TCA cycle but is instead largely converted to oxalate. This is achieved through a unique metabolic coupling of the TCA and glyoxylate cycles. pnas.orgnih.gov

This integrated pathway involves key enzymatic activities:

Isocitrate Lyase (ICL): As a cornerstone of the glyoxylate cycle, ICL produces glyoxylate, a precursor for oxalate. pnas.orgnih.gov

Oxaloacetase (OAH): This enzyme provides a direct route to oxalate by hydrolyzing oxaloacetate. pnas.orgnih.gov

Malate (B86768) Dehydrogenase: This enzyme exhibits extraordinarily high activity, playing a significant role in generating NADH by oxidizing malate to oxaloacetate, thereby supporting the energy needs of the fungus through this alternative metabolic route. pnas.org

This metabolic arrangement allows the fungus to generate biochemical energy by oxidizing glucose to oxalate, a process sometimes referred to as oxalate fermentation. pnas.org

Environmental Factors Influencing Production (e.g., pH)

The production of this compound by fungi is significantly influenced by environmental conditions, with pH being a critical factor. nih.gov Studies on fungi like Aspergillus niger and Clarireedia jacksonii show that this compound biosynthesis is highly dependent on the ambient pH of the growth medium. nih.govfrontiersin.org

Production is often optimal at a neutral or slightly acidic pH, typically around 6.0 to 7.0. nih.govfrontiersin.orgdocsdrive.com For example, A. niger exhibits the highest activity of oxaloacetate hydrolase at a pH of 6.0, leading to maximum this compound secretion. nih.gov Fungi appear to use this mechanism to actively acidify their surroundings, which can suppress the growth of competing microorganisms and facilitate the activity of their own degradative enzymes. frontiersin.orgresearchgate.net When the initial pH is neutral, fungi will produce this compound to lower the pH of their environment. frontiersin.org Conversely, in an already acidic environment (e.g., pH 4), this compound production may be significantly reduced or absent. frontiersin.org

Biosynthesis in Bacteria

Bacteria also possess pathways for synthesizing this compound, although the mechanisms can vary. While the biosynthesis of this compound is known to occur in several bacterial species, the genetic and molecular pathways are still being fully elucidated. nih.gov

In the bacterium Streptomyces cattleya, which is known to accumulate large quantities of this compound, the biosynthesis occurs via the enzyme oxaloacetate acetylhydrolase (oxaloacetase). This enzyme catalyzes the hydrolysis of oxaloacetate to yield oxalate and acetate, a pathway analogous to that observed in some fungi.

More recent genetic studies in the phytopathogenic bacterium Burkholderia glumae have identified an operon that encodes for this compound biosynthesis. nih.gov Researchers identified two essential components of this operon, named obcA and obcB, which are co-expressed and crucial for high-level this compound production. nih.gov This discovery highlights a genetically organized and regulated pathway for oxalate synthesis in bacteria. nih.gov

Identification of Biosynthetic Operons and Genes

The molecular machinery governing this compound production in bacteria has been elucidated through genetic screening. In the phytopathogenic bacterium Burkholderia glumae, a key biosynthetic operon has been identified. nih.govoup.com A mutant screen isolated four mutants incapable of producing this compound. nih.gov DNA sequence analysis revealed that these mutants all had insertions in the same open reading frame (ORF), which was named the oxalate biosynthetic component A (obcA) locus. nih.gov

Further investigation showed that complementing the mutant with the obcA gene alone only partially restored this compound production. nih.govresearchgate.net This led to the identification of a second essential ORF, named obcB. nih.gov Transcript analysis confirmed that obcA and obcB are co-expressed from a single polycistronic message, forming an this compound biosynthetic operon. nih.govoup.comresearchgate.net Both genes are required for the high levels of this compound production characteristic of the bacterium. oup.comresearchgate.net This operon represents the first identified set of this compound biosynthetic genes from a bacterium. oup.com

In fungi, specific genes encoding enzymes involved in oxalate biosynthesis have also been identified, such as those for oxaloacetase. dundee.ac.uk In the probiotic bacterium Lactobacillus acidophilus, an operon responsible for oxalate degradation rather than synthesis has been characterized. This operon contains genes homologous to formyl-coenzyme A transferase (frc) and oxalyl-coenzyme A decarboxylase (oxc), which are induced under acidic conditions and allow the bacterium to break down oxalate. nih.gov

| Organism | Gene/Operon | Function | Reference |

|---|---|---|---|

| Burkholderia glumae | obcAB operon (contains obcA and obcB) | Biosynthesis of this compound | nih.govoup.comresearchgate.net |

| Lactobacillus acidophilus | frc/oxc operon | Degradation of this compound | nih.gov |

Mechanisms of Production and Regulation

Microbial biosynthesis of this compound occurs through several metabolic routes, with oxaloacetic acid and glyoxylic acid serving as direct precursors. nih.gov In fungi, two primary pathways are recognized:

Hydrolysis of Oxaloacetate: This pathway, occurring in the cytosol, involves the enzyme oxaloacetase, which catalyzes the hydrolysis of oxaloacetate to produce oxalate and acetate. dundee.ac.uk

Oxidation of Glyoxylate: This route is linked to the glyoxylate cycle. researchgate.net Isocitrate lyase cleaves isocitrate to form succinate and glyoxylate. The glyoxylate is then oxidized to oxalate by glyoxylate dehydrogenase. dundee.ac.ukresearchgate.net

The regulation of this compound production in microorganisms is influenced by various environmental factors. researchgate.net Key regulatory factors include the availability and type of carbon and nitrogen sources, as well as the ambient pH. researchgate.netresearchgate.net For instance, in Lactobacillus acidophilus, the transcription of genes for oxalate degradation is dependent on mildly acidic conditions. nih.gov In fungi, the biosynthesis of organic acids like oxalate is also affected by the concentration of certain metals. dundee.ac.uk

Endogenous Oxalate Production in Animals and Humans

In animals and humans, urinary oxalate is derived from two main sources: absorption from the diet and endogenous metabolic synthesis. nih.govresearchgate.net The primary precursors for endogenous oxalate production are ascorbic acid (vitamin C) and the amino acid glycine, via its metabolite glyoxylate. nih.gov Glyoxylate is considered the major and terminal precursor of oxalate. nih.govnih.gov

Contribution of Glycine and Glyoxylate

Glyoxylate is the principal immediate precursor to endogenous oxalate. nih.gov The amino acid glycine can be converted to glyoxylate by the enzyme D-amino acid oxidase. wikipedia.org Subsequently, glyoxylate is oxidized to oxalate by hepatic (liver) lactate (B86563) dehydrogenase in a reaction dependent on NAD+. nih.govwikipedia.org

Another related compound, glycolate, is metabolically interconvertible with glyoxylate; it is both a precursor to and a product of glyoxylate metabolism. nih.gov While amino acid metabolism is considered a major contributor to endogenous oxalate, the precise contribution of glycine is complex. nih.gov Studies using isotopically labeled glycine infusions in healthy, fasting adults have suggested that glycine is not a significant contributor to the endogenous generation of oxalate under these conditions. nih.gov However, it remains possible that its contribution could become significant transiently after the ingestion of a glycine-rich meal. nih.gov

Degradation and Catabolism of Oxalic Acid

Enzymatic Degradation Pathways

The enzymatic degradation of oxalic acid proceeds through several distinct pathways, primarily involving oxidation or decarboxylation reactions. These pathways can utilize free oxalate (B1200264) or its activated form, oxalyl-CoA.

Oxalate oxidase (EC 1.2.3.4) is an enzyme that catalyzes the oxidation of oxalate into carbon dioxide and hydrogen peroxide, in a reaction that requires molecular oxygen. wikipedia.orgoup.comwikipedia.org This enzyme is predominantly found in plants and fungi. wikipedia.orgvirginia.edu In plants, OXO is considered a key source of hydrogen peroxide, particularly under conditions of oxidative stress, and plays significant roles in processes like cell wall fortification and defense against pathogens. oup.comnih.gov The reaction catalyzed by oxalate oxidase is as follows:

(COOH)₂ + O₂ → 2CO₂ + H₂O₂ oup.com

The enzyme is a manganese-containing protein and is also known as germin. virginia.edu Its activity is crucial for regulating oxalate levels and for signaling in response to various environmental stresses. oup.comnih.gov

Table 1: Characteristics of Oxalate Oxidase (OXO)

| Characteristic | Description | References |

|---|---|---|

| Enzyme Commission No. | EC 1.2.3.4 | wikipedia.orgwikipedia.org |

| Reaction Catalyzed | Oxalate + O₂ → 2 CO₂ + H₂O₂ | oup.comwikipedia.org |

| Cofactor | Manganese (Mn) | wikipedia.org |

| Organismal Source | Primarily plants (e.g., barley, wheat) and fungi. | wikipedia.orgvirginia.edu |

| Biological Role | Oxalate degradation, H₂O₂ production for stress signaling, cell wall stiffening, and defense against pathogens. | oup.comnih.gov |

Oxalate decarboxylase (EC 4.1.1.2) is an enzyme that degrades this compound by catalyzing its decarboxylation into formic acid and carbon dioxide. nih.govtandfonline.com This enzyme is mainly found in fungi and some bacteria. wikipedia.orgnih.gov Unlike oxalate oxidase, the reaction catalyzed by OXDC does not require molecular oxygen as a co-substrate but is dependent on manganese ions (Mn²⁺). wikipedia.orgnih.govebi.ac.uk The degradation of this compound via decarboxylation is a typical pathway in fungi. nih.gov Brown-rot fungi, for instance, secrete oxalate to break down wood cellulose (B213188) and use this enzyme to regulate the amount of oxalate present. wikipedia.org

Table 2: Characteristics of Oxalate Decarboxylase (OXDC)

| Characteristic | Description | References |

|---|---|---|

| Enzyme Commission No. | EC 4.1.1.2 | wikipedia.orgnih.gov |

| Reaction Catalyzed | Oxalate → Formate (B1220265) + CO₂ | tandfonline.comnih.gov |

| Cofactor | Manganese (Mn²⁺) and Dioxygen | wikipedia.orgebi.ac.uk |

| Organismal Source | Mainly fungi (e.g., Aspergillus niger) and some bacteria (e.g., Bacillus subtilis). | wikipedia.orgnih.govnih.govresearchgate.net |

| Biological Role | Direct degradation of oxalate, regulation of ambient oxalate concentrations. | wikipedia.orgtandfonline.com |

Oxalyl-CoA synthetase (EC 6.2.1.8), also known as Acyl-Activating Enzyme 3 (AAE3), is the first enzyme in a CoA-dependent pathway for oxalate degradation. mdpi.comfrontiersin.orgnih.gov This pathway represents an alternative to direct oxidation or decarboxylation. semanticscholar.org The enzyme catalyzes the ATP-dependent conversion of oxalate and Coenzyme A (CoA) into oxalyl-CoA. nih.gov This activation of oxalate is a critical step, preparing it for subsequent decarboxylation. nih.gov This enzyme has been identified and studied in plants like Arabidopsis, Medicago truncatula, and tomato. frontiersin.orgnih.govsemanticscholar.org The reaction is as follows:

Oxalate + ATP + CoA → Oxalyl-CoA + AMP + PPi nih.gov

Following the formation of oxalyl-CoA by oxalyl-CoA synthetase, the CoA-dependent pathway continues with a series of enzymatic reactions. nih.gov Oxalyl-CoA is first decarboxylated by oxalyl-CoA decarboxylase to yield formyl-CoA and carbon dioxide. nih.govmdpi.com

Subsequently, Formyl-CoA hydrolase (FXH) catalyzes the hydrolysis of formyl-CoA to formate. mdpi.comnih.gov The gene encoding this specific hydrolase has not yet been definitively identified in all organisms. mdpi.com

The final step in this pathway is catalyzed by Formate dehydrogenase (FXDE), which oxidizes formate to produce a second molecule of carbon dioxide. mdpi.comnih.gov This completes the degradation of the original oxalate molecule into two molecules of CO₂. nih.gov

Table 3: Enzymes of the CoA-Dependent Oxalate Degradation Pathway

| Enzyme | Abbreviation | Function | References |

|---|---|---|---|

| Oxalyl-CoA Synthetase | AAE3 / OCS | Converts oxalate to oxalyl-CoA. | mdpi.comnih.govnih.gov |

| Oxalyl-CoA Decarboxylase | OXC | Converts oxalyl-CoA to formyl-CoA and CO₂. | nih.govmdpi.com |

| Formyl-CoA Hydrolase | FXH | Converts formyl-CoA to formate. | mdpi.comnih.gov |

| Formate Dehydrogenase | FXDE | Oxidizes formate to CO₂. | mdpi.comnih.gov |

Microbial Degradation (Oxalotrophy)

Oxalotrophy is a metabolic strategy employed by certain microorganisms that can utilize oxalate as a source of carbon and energy. oup.comresearchgate.net This process is environmentally significant, particularly in the context of the oxalate-carbonate pathway, where the microbial decomposition of calcium oxalate in soil leads to the precipitation of calcium carbonate (calcite), effectively sequestering atmospheric carbon dioxide. oup.comoup.com

A diverse range of bacteria are capable of degrading oxalate, including species from genera such as Arthrobacter, Bacillus, and Pseudomonas. dntb.gov.ua However, the most well-studied and specialized oxalotroph is Oxalobacter formigenes. nih.gov

Oxalobacter formigenes is a Gram-negative, anaerobic bacterium that resides in the intestinal tracts of humans and other animals. nih.govnih.gov This bacterium is a specialist, relying exclusively on oxalate for both energy and carbon. nih.gov Its metabolism of oxalate in the gut plays a crucial role in reducing the amount of oxalate available for absorption, which can, in turn, lower urinary oxalate excretion. nih.govnih.gov

The metabolic pathway in O. formigenes is distinct from the pathways described above. It involves two key enzymes:

Formyl-CoA transferase (frc) : This enzyme catalyzes the transfer of CoA from formyl-CoA to oxalate, producing oxalyl-CoA and formate. wikipedia.orgekb.eg

Oxalyl-CoA decarboxylase (oxc) : This enzyme then decarboxylates oxalyl-CoA, regenerating formyl-CoA and releasing carbon dioxide. wikipedia.orgekb.eg

This two-step process allows the bacterium to efficiently break down oxalate. researchgate.net The presence and activity of O. formigenes in the gut microbiome are inversely associated with the risk of developing calcium oxalate kidney stones. nih.gov

Environmental Significance in Soil Carbon Cycling

This compound plays a significant, multifaceted role in soil biogeochemical processes, particularly in the context of carbon cycling and mineral weathering. It is a low-molecular-weight organic acid exuded by plant roots, fungi (especially mycorrhizal fungi), and lichens, and is also a product of the decomposition of organic matter. nih.govresearchgate.netoregonstate.edu Its chemical properties as a strong chelating agent allow it to interact dynamically with soil minerals, influencing nutrient availability and the stability of soil organic carbon. nih.govoregonstate.edu

One of the primary roles of this compound in soil is its involvement in mineral weathering. nih.gov By chelating and complexing with metal cations such as iron (Fe³⁺), aluminum (Al³⁺), and calcium (Ca²⁺) present in the crystal lattice of minerals, this compound can effectively dissolve these minerals. researchgate.netmdpi.com This process, known as ligand-promoted dissolution, releases essential nutrients that would otherwise be locked within the mineral structure, making them available for uptake by plants and microorganisms. nih.gov For example, the weathering of granite and other silicate (B1173343) minerals is significantly accelerated by this compound, leading to the release of elements like potassium and magnesium. researchgate.netmdpi.com

Furthermore, the interaction of this compound with soil minerals has profound implications for soil carbon storage. A key mechanism is the "oxalate-carbonate pathway" (OCP), a natural process that can lead to the long-term sequestration of atmospheric carbon dioxide (CO₂). nih.govfrontiersin.orgnih.gov This pathway involves the production of oxalate by plants and fungi, which is then metabolized by a group of soil bacteria known as oxalotrophs. frontiersin.orgnih.gov The bacterial degradation of oxalate leads to an increase in soil pH, which promotes the precipitation of dissolved CO₂ (as bicarbonate) with calcium ions to form calcium carbonate (CaCO₃). nih.govfrontiersin.org This mineralized carbon is significantly more stable than organic carbon and can remain in the soil for thousands of years, acting as a long-term carbon sink. frontiersin.org

Interactive Table: Effects of this compound on Soil Processes

| Process | Mechanism | Outcome |

|---|---|---|

| Mineral Weathering | Chelation and complexation of metal cations (e.g., Fe³⁺, Al³⁺, Ca²⁺) from mineral structures. nih.govresearchgate.net | Release of essential plant nutrients; formation of secondary minerals. mdpi.com |

| Soil Carbon Sequestration (Oxalate-Carbonate Pathway) | Microbial degradation of oxalate increases soil pH, leading to the precipitation of calcium carbonate (CaCO₃). nih.govfrontiersin.org | Long-term storage of inorganic carbon in the soil. nih.gov |

| Destabilization of Soil Organic Matter | Disruption of protective associations between organic matter and mineral surfaces (e.g., iron oxides). oregonstate.edu | Increased microbial decomposition of previously protected carbon ("priming effect"). oregonstate.edu |

Agricultural Practices and Plant Biotechnology for Oxalate Regulation

The accumulation of this compound in crops is a significant concern as it acts as an antinutrient, binding to minerals like calcium and reducing their nutritional availability. nih.govnih.gov High levels of oxalate can also be detrimental to human health. nih.gov Consequently, various agricultural and biotechnological strategies are being explored to regulate and reduce oxalate content in edible plants. acs.orgresearchgate.net

Conventional agricultural practices can influence oxalate levels in plants. Nutrient management is a key factor; for instance, the form of nitrogen supplied to plants can affect oxalate accumulation. mhof.net High levels of nitrogen combined with low calcium availability in the soil can lead to increased oxalate content. mhof.net Therefore, balanced fertilization is crucial. mhof.netnii.ac.jp Additionally, maintaining an appropriate soil pH can help manage oxalate production, as its synthesis is sometimes a plant's response to acidic soil conditions. mhof.net Post-harvest processing methods, such as boiling, can also effectively reduce the soluble oxalate content in vegetables, provided the cooking water is discarded. mhof.netsemanticscholar.org

Plant biotechnology offers more targeted and potent approaches for reducing oxalate accumulation in crops. nih.gov Genetic engineering strategies have primarily focused on introducing or overexpressing genes that encode oxalate-degrading enzymes. nih.govacs.org Two main types of enzymes have been utilized for this purpose: oxalate oxidase and oxalate decarboxylase. nih.gov

Oxalate oxidase converts oxalate into carbon dioxide and hydrogen peroxide. oup.com The overexpression of genes encoding this enzyme has been shown to significantly lower oxalate levels in transgenic plants. nih.gov For example, heterologous expression of an oxalate oxidase gene has been successful in reducing oxalate in various plants. mdpi.com

Oxalate decarboxylase (OXDC) catalyzes the degradation of this compound into formic acid and carbon dioxide. nih.govias.ac.in The introduction of fungal OXDC genes into plants has proven to be a highly effective strategy. crimsonpublishers.com For instance, expressing a fungal OXDC gene from Flammulina velutipes specifically in tomato fruit resulted in up to a 90% reduction in oxalate content. nih.govias.ac.in This reduction was also associated with an increase in the bioavailability of essential minerals like calcium and iron in the transgenic tomatoes. nih.gov Similar approaches have been applied to other crops, including soybean, with the dual benefit of reduced oxalate levels and enhanced fungal tolerance. crimsonpublishers.com

Another biotechnological strategy involves targeting the biosynthetic pathway of oxalate. For example, overexpressing the gene O7, which encodes oxalyl-CoA synthetase, a key enzyme in the maize oxalate degradation pathway, has led to a significant reduction in oxalate content in transgenic maize kernels. mdpi.com This approach not only lowered the antinutrient level but also resulted in an increase in certain micronutrients. mdpi.com These genetic manipulation techniques demonstrate the feasibility of developing low-oxalate crops, thereby improving their nutritional quality and safety for consumption. nih.govnih.gov

Interactive Table: Biotechnological Approaches for Oxalate Reduction in Plants

| Strategy | Enzyme/Gene | Mechanism | Example Crop(s) |

|---|---|---|---|

| Overexpression of Oxalate-Degrading Enzymes | Oxalate Oxidase | Converts oxalate to CO₂ and H₂O₂. oup.comnih.gov | General application in transgenic plants. mdpi.com |

| Overexpression of Oxalate-Degrading Enzymes | Oxalate Decarboxylase (OXDC) | Degrades oxalate to formic acid and CO₂. nih.govcrimsonpublishers.com | Tomato, Soybean. nih.govcrimsonpublishers.com |

| Manipulation of Oxalate Metabolism | Oxalyl-CoA Synthetase (e.g., O7 gene) | Enhances the degradation pathway of oxalate within the plant. mdpi.com | Maize. mdpi.com |

Biological and Pathological Implications of Oxalic Acid

Role in Plant Physiology and Stress Responses

Oxalic acid is integral to how plants adapt to and defend against various environmental challenges. Its functions range from providing a physical barrier against herbivores to detoxifying heavy metals in the soil.

Plant Defense Mechanisms

Plants utilize this compound, often in the form of calcium oxalate (B1200264) crystals, as a crucial component of their defense arsenal (B13267) against herbivores and pathogens. acs.orgresearchgate.net These crystals can cause physical damage to the mouthparts and digestive tracts of chewing insects, acting as a deterrent to feeding. uark.eduuark.edu Research on Medicago truncatula has shown that beet army-worm larvae feeding on mutant plants with reduced calcium oxalate levels grow faster and larger than those feeding on wild-type plants. uark.eduuark.edu This suggests that the presence of these crystals serves as an effective defense mechanism.

The shape of calcium oxalate crystals, which can be needle-like (raphides) or multifaceted (druses), contributes to their defensive capabilities. uark.edu For instance, the stinging sensation from plants like Tragia ramosa is due to needle-shaped calcium oxalate crystals contained within specialized stinging hairs. uark.eduplos.org While the primary defensive action of these crystals is mechanical, soluble oxalate can also act as a biochemical deterrent due to its toxicity when ingested in large quantities. plos.org

However, some researchers argue that the effectiveness of calcium oxalate crystals as a defense against herbivory may be overstated, suggesting that many insects have evolved mechanisms to overcome this physical defense. nih.gov

Heavy Metal Detoxification and Chelation

This compound plays a significant role in the detoxification of heavy metals in plants. acs.orgnih.gov Its ability to chelate metal ions is central to this function. acs.org By forming stable complexes with heavy metals such as lead, cadmium, and zinc, this compound can reduce their bioavailability and toxicity in the soil. researchgate.netmdpi.comcabidigitallibrary.org This process is a key aspect of phytoremediation, where plants are used to clean up contaminated environments. researchgate.netcabidigitallibrary.orgresearchgate.net

The secretion of this compound by plant roots can mobilize heavy metals from soil particles, facilitating their uptake and subsequent sequestration within the plant tissues in a less harmful form. mdpi.com For example, exogenous application of this compound has been shown to enhance the accumulation of copper in the roots and shoots of maize. mdpi.com Furthermore, fungi associated with plant roots can also secrete this compound, contributing to the solubilization and subsequent transformation of toxic metal minerals into less harmful oxalate forms. nih.govnih.gov

The chelating ability of this compound is not only important for detoxification but also for nutrient acquisition, as it can increase the solubility and availability of essential minerals like phosphates. cdnsciencepub.com

Postharvest Physiology and Ripening Control

The application of this compound has been shown to be effective in controlling adverse storage effects like chilling injury and enzymatic browning. researchgate.netecu.edu.au It also helps in reducing decay by inducing systemic resistance against pathogens. researchgate.netecu.edu.au For instance, in mangoes, an this compound dip delayed ripening and reduced decay incidence. researchgate.net Similar positive effects have been observed in nectarines, peaches, bananas, and pears. postharvest.bizmdpi.compshsciences.orgijcmas.com

By lowering oxidative stress and maintaining the levels of enzymatic and non-enzymatic antioxidants, this compound treatments contribute to the preservation of the nutritional and sensory attributes of fresh produce. researchgate.netecu.edu.au

This compound in Microbial Pathogenesis

While beneficial for plants in many contexts, this compound is also a key weapon in the arsenal of various microbial pathogens, particularly fungi, where it acts as a significant virulence factor.

Role in Fungal Virulence (e.g., Sclerotinia sclerotiorum)

The fungus Sclerotinia sclerotiorum, a devastating plant pathogen with a broad host range, exemplifies the crucial role of this compound in fungal virulence. nih.govplos.org The secretion of this compound is essential for its pathogenesis. nih.govresearchgate.net One of its primary functions is the acidification of host tissues. cdnsciencepub.comresearchgate.net This lowering of pH creates an optimal environment for the activity of cell wall-degrading enzymes, such as polygalacturonases, which are also secreted by the fungus. plos.org

Furthermore, this compound's ability to chelate calcium ions from the plant cell wall weakens its structure, making it more susceptible to enzymatic degradation. cdnsciencepub.comresearchgate.netmdpi.com This synergistic action of acidification and calcium sequestration facilitates the invasion and colonization of host tissues. researchgate.net

This compound also plays a role in suppressing the host's defense responses. It can inhibit the oxidative burst, a rapid production of reactive oxygen species by the plant that is a key component of its immune response. nih.govresearchgate.net By dampening this defense mechanism, the fungus can establish a successful infection. plos.org Interestingly, at low concentrations, this compound may induce plant defense genes, while at high concentrations, it contributes to programmed cell death, aiding the necrotrophic lifestyle of the fungus. tandfonline.com

Bacterial Pathogenicity Factors